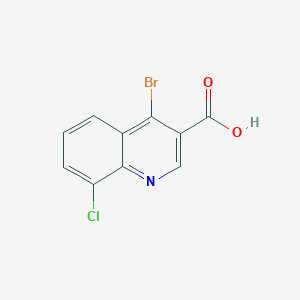

4-Bromo-8-chloroquinoline-3-carboxylic acid

説明

特性

分子式 |

C10H5BrClNO2 |

|---|---|

分子量 |

286.51 g/mol |

IUPAC名 |

4-bromo-8-chloroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15) |

InChIキー |

VGSVZYXHPSOCGT-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br |

製品の起源 |

United States |

Foundational & Exploratory

4-Bromo-8-chloroquinoline-3-carboxylic acid CAS number 927800-40-6

Executive Summary: The "Selectivity Switch" Scaffold

In the landscape of modern medicinal chemistry, 4-Bromo-8-chloroquinoline-3-carboxylic acid (CAS 927800-40-6) represents a high-value "privileged scaffold." Unlike generic quinolines, this specific halogenation pattern offers a unique orthogonal reactivity profile .

For drug development professionals, the value of this core lies in its dual-halogen handles:

-

The C4-Bromine: Highly labile, serving as a prime site for

displacements (with amines) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

The C8-Chlorine: Sterically hindered and electronically distinct, it remains stable during C4 manipulations, allowing for late-stage diversification or serving as a lipophilic anchor to improve metabolic stability (blocking metabolic soft spots).

This guide provides a comprehensive technical analysis, from robust synthesis protocols to functionalization strategies, ensuring reproducible results in the lab.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the fundamental properties is the first step to successful application. The 8-chloro substituent introduces significant lipophilicity and alters the pKa of the carboxylic acid compared to the non-halogenated parent.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Insight |

| Molecular Formula | High atom economy for fragment-based design. | |

| Molecular Weight | 286.51 g/mol | Ideal for "Rule of 5" compliant lead generation. |

| CAS Number | 927800-40-6 | Unique identifier for the free acid form. |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace impurities (aniline oxidation). |

| Predicted pKa | ~3.5 (COOH) | Acidic enough for salt formation; C4-Br withdraws electron density, increasing acidity. |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; 8-Cl enhances membrane permeability. |

| Solubility | DMSO, DMF (High); Water (Low) | Requires polar aprotic solvents for efficient coupling reactions. |

Core Synthesis: The Modified Gould-Jacobs Protocol

While various routes exist, the Gould-Jacobs reaction remains the most scalable and robust method for generating the quinoline-3-carboxylic acid core. The following protocol is optimized for the 8-chloro regioisomer, ensuring correct cyclization.

Experimental Workflow Diagram

The following flowchart visualizes the critical path from raw materials to the isolated target.

Caption: Step-wise synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid via the Gould-Jacobs pathway.

Detailed Protocol

Step 1: Condensation

-

Charge a reaction vessel with 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat to 110°C for 2 hours.

-

Validation: Monitor the evolution of ethanol vapor. Use a Dean-Stark trap if scaling up >50g.

-

Cool and recrystallize the enamine intermediate from hexane/ethanol if necessary (often used crude).

Step 2: Thermal Cyclization (The Critical Step) Rationale: High temperature is required to overcome the activation energy for aromatic substitution.

-

Add the enamine to boiling diphenyl ether (

) at 250°C .-

Expert Tip: Add dropwise to maintain temperature. A drop in T < 230°C will stall the reaction and increase side products.

-

-

Reflux for 1-2 hours until LCMS shows consumption of starting material.

-

Cool to RT. The product (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) often precipitates. Filter and wash with hexane to remove

.

Step 3: Bromination (The Functional Switch)

-

Suspend the 4-hydroxy ester (1.0 eq) in anhydrous acetonitrile or toluene .

-

Add Phosphorus Oxybromide (

) (1.5 eq) carefully. -

Heat to 80-90°C for 4 hours.

-

Mechanism:[1] The hydroxyl group is converted to a leaving group (phosphorate) and displaced by bromide.

-

-

Quench carefully with ice water. Extract with DCM.

Step 4: Hydrolysis

-

Dissolve the 4-bromo ester in THF/Water (1:1) .

-

Add LiOH or NaOH (2.0 eq) at

to prevent displacement of the bromine. -

Stir at RT for 2 hours.

-

Acidify with 1N HCl to pH 3-4. The target acid (CAS 927800-40-6) will precipitate.

-

Filter, wash with water, and dry under vacuum.

Functional Derivatization & Applications

The utility of CAS 927800-40-6 lies in its ability to serve as a central hub for divergent synthesis.

Reactivity Map

The C4 position is significantly more electrophilic than C8 due to the nitrogen heteroatom's electron-withdrawing nature (para-position).

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Key Application: Kinase Inhibition

The 4-amino-3-cyano/carboxy quinoline motif is a known pharmacophore for EGFR and MEK inhibitors [1].

-

Protocol: React CAS 927800-40-6 with 3-chloro-4-fluoroaniline in isopropanol with catalytic HCl. The C4-Br is displaced to form the kinase hinge-binding motif.

-

Role of 8-Cl: The chlorine atom at position 8 often fills a hydrophobic pocket in the ATP binding site, improving potency and selectivity against off-target kinases [2].

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use a fume hood. The intermediate

is highly corrosive and water-reactive. -

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C4-Br bond is light-sensitive over long periods; use amber vials.

References

-

Mittal, K. R., & Purohit, P. (2020). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Anti-Cancer Agents in Medicinal Chemistry.

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

-

PubChem Compound Summary. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information.

-

Organic Chemistry Portal. Synthesis of Quinoline Derivatives.

Sources

4-Bromo-8-chloroquinoline-3-carboxylic acid: Structural Characterization, Synthesis, and Applications in Drug Discovery

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics, ranging from broad-spectrum fluoroquinolone antibiotics to advanced cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Within this chemical space, 4-Bromo-8-chloroquinoline-3-carboxylic acid emerges as a highly specialized, versatile building block.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a deep dive into the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this intermediate in lead optimization and library generation.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a high-throughput synthesis or scale-up campaign, establishing a rigorous physicochemical profile is mandatory. The dual-halogenated nature of this compound dictates its solubility, reactivity, and analytical behavior.

| Property | Value |

| Chemical Name | 4-Bromo-8-chloroquinoline-3-carboxylic acid |

| CAS Registry Number | 1378254-61-5 |

| Molecular Formula | C₁₀H₅BrClNO₂ |

| Molecular Weight | 286.51 g/mol |

| SMILES String | O=C(O)C1=C(Br)C2=C(C(Cl)=CC=C2)N=C1 |

| Appearance | Solid (typically off-white to pale yellow powder) |

| Reactivity Profile | Electrophilic at C-4 (cross-coupling); Acidic at C-3 (pKa ~2.5-3.5) |

Data supported by commercial chemical registries .

Mechanistic Rationale in Scaffold Design

In rational drug design, every substituent must serve a distinct steric, electronic, or synthetic purpose. The 4-bromo-8-chloro substitution pattern is not arbitrary; it is a meticulously designed system for late-stage functionalization and target binding.

-

The 3-Carboxylic Acid (Pharmacophore): Acts as a primary hydrogen-bond donor/acceptor. In kinase inhibitors, it frequently interacts with the ATP-binding hinge region. In CFTR modulators, it is critical for ion channel interaction.

-

The 8-Chloro Substituent (Conformational & Metabolic Shield): The insertion of a chlorine atom at the C-8 position provides significant steric bulk. This restricts the rotational degrees of freedom of the quinoline core when bound to a target protein, minimizing entropic penalty upon binding. Furthermore, it blocks Cytochrome P450-mediated oxidation at a highly susceptible metabolic hotspot, enhancing the molecule's half-life.

-

The 4-Bromo Substituent (Synthetic Handle): Bromine at the C-4 position is the critical enabler of library generation. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) will occur with absolute regioselectivity at the C-4 position, leaving the C-8 chlorine intact.

Fig 1: Mechanistic rationale of the 4-bromo-8-chloroquinoline scaffold.

Synthetic Methodology & Validation Protocols

The synthesis of 4-halo-quinoline-3-carboxylic acids relies on the classical Gould-Jacobs reaction , followed by halogenation and saponification. To ensure reproducibility, the protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) that confirm the success of each step before proceeding.

Workflow Visualization

Fig 2: Step-by-step Gould-Jacobs synthesis and bromination workflow.

Step-by-Step Experimental Protocol

Step 1: Condensation

-

Procedure: React 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 120 °C under a nitrogen atmosphere for 2–3 hours. The reaction is driven forward by the evaporative loss of ethanol.

-

Causality: EMME is chosen because its highly electrophilic enol-ether carbon readily undergoes nucleophilic attack by the aniline amino group, forming the requisite malonate intermediate .

-

Self-Validation (IPC): Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the 2-chloroaniline spot validates the formation of diethyl 2-chloroanilinomethylenemalonate.

Step 2: Thermal Electrocyclization

-

Procedure: Dissolve the intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat to 250 °C for 1 hour. Cool the mixture, and precipitate the product using hexanes.

-

Causality: The 6-electron electrocyclization required to form the quinoline core has a massive activation energy barrier. Dowtherm A is explicitly selected for its high boiling point (>250 °C) and thermal stability, allowing the reaction to overcome this barrier without solvent degradation .

-

Self-Validation (IPC): LC-MS analysis. The mass spectrum must show a shift corresponding to the loss of one ethanol molecule (

), confirming ring closure to ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Bromination (Deoxychlorination equivalent)

-

Procedure: Treat the 4-hydroxy intermediate with neat Phosphorus oxybromide (POBr₃, 3.0 eq) and heat to 100 °C for 4 hours. Quench carefully over crushed ice and extract with dichloromethane.

-

Causality: The 4-hydroxyquinoline exists primarily as its 4-quinolone tautomer. POBr₃ is utilized to form a reactive Vilsmeier-type intermediate, converting the tautomeric carbonyl oxygen into a good leaving group, which is subsequently displaced by bromide.

-

Self-Validation (IPC): LC-MS isotopic profiling. The product peak must exhibit the distinct

isotopic cluster characteristic of a molecule containing exactly one bromine and one chlorine atom. If this pattern is absent, the bromination failed.

Step 4: Ester Hydrolysis

-

Procedure: Dissolve the brominated ester in a THF/Water mixture. Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 12 hours. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the final product.

-

Causality: LiOH at ambient temperature is deliberately chosen over NaOH at reflux. The C-4 bromine is highly activated toward nucleophilic aromatic substitution (

). Harsh basic conditions would result in the displacement of the bromine by hydroxide, reverting the molecule to the 4-hydroxy derivative. Mild LiOH selectively hydrolyzes the ester while preserving the critical C-Br bond. -

Self-Validation (IPC): pH monitoring and yield calculation. The precipitation of a solid upon acidification to pH 3 validates the generation of the free carboxylic acid.

Downstream Applications in Lead Optimization

Once synthesized, 4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a central hub for divergent library synthesis. Drug development professionals utilize this compound primarily for:

-

C-N Bond Formation (Buchwald-Hartwig Amination): Coupling the C-4 position with various cyclic amines (e.g., piperazines, pyrrolidines) to modulate the physicochemical properties (pKa, logD) and target tissue distribution of the resulting drug candidate.

-

C-C Bond Formation (Suzuki-Miyaura Coupling): Introducing aryl or heteroaryl groups at the C-4 position to extend the pharmacophore deeper into hydrophobic binding pockets of target enzymes.

-

Amide Derivatization: The C-3 carboxylic acid can be coupled with diverse amines using standard peptide coupling reagents (HATU, EDC/HOBt) to generate amide libraries, which often exhibit improved cell permeability compared to the free acid.

By strictly controlling the synthesis and validation of this starting material, downstream high-throughput screening campaigns are protected from false positives caused by unreacted starting materials or des-bromo impurities.

References

The 4-Bromoquinoline-3-Carboxylic Acid Scaffold: A Lynchpin for Modern Medicinal Chemistry

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active agents. Within this privileged scaffold, the 4-bromoquinoline-3-carboxylic acid motif has emerged as a particularly versatile and powerful building block in contemporary drug discovery. The strategic placement of the bromine atom at the 4-position and the carboxylic acid at the 3-position provides a rich chemical canvas for diversification and optimization of biological activity. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Concurrently, the 3-carboxylic acid group is often crucial for target engagement and can be readily modified to modulate physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and diverse medicinal chemistry applications of the 4-bromoquinoline-3-carboxylic acid scaffold, with a focus on its utility in developing novel anticancer, antiviral, and antibacterial agents.

The Strategic Importance of the 4-Bromoquinoline-3-Carboxylic Acid Scaffold

The inherent value of the 4-bromoquinoline-3-carboxylic acid scaffold lies in the synergistic interplay of its constituent parts. The quinoline core itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs.[1] The addition of a bromine atom at the C4-position and a carboxylic acid at the C3-position imparts specific functionalities that are highly advantageous for medicinal chemistry campaigns.

-

The 4-Bromo Substituent: A Gateway to Diversity. The bromine atom is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, a critical strategy in modern drug discovery for rapidly generating libraries of analogs with varied biological activities. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be readily employed to forge new carbon-carbon and carbon-heteroatom bonds at this position.[2]

-

The 3-Carboxylic Acid: A Key to Biological Activity and Physicochemical Modulation. The carboxylic acid group at the C3-position is a recurring motif in many bioactive quinolines, particularly in the realm of antibacterial agents where it is essential for targeting DNA gyrase.[3] In other therapeutic areas, it can act as a key hydrogen bond donor or acceptor for target binding. Furthermore, this group provides a convenient handle for the synthesis of amides and esters, allowing for the fine-tuning of solubility, metabolic stability, and cell permeability.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

A robust and scalable synthesis of the 4-bromoquinoline-3-carboxylic acid scaffold is paramount for its utilization in drug discovery programs. A common and effective strategy involves a multi-step sequence starting from readily available anilines. The following protocol details the synthesis of ethyl 4-bromoquinoline-3-carboxylate, a key intermediate that can be readily hydrolyzed to the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-Bromoquinoline-3-carboxylate

This synthesis can be conceptualized as a two-stage process: first, the construction of the 4-hydroxyquinoline-3-carboxylate core via a Gould-Jacobs reaction, followed by bromination of the 4-hydroxy group.

Stage 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq.).

-

Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of aniline.

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to 240-250 °C. The cyclization is typically complete within 30-60 minutes.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and dry under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Stage 2: Bromination to Yield Ethyl 4-Bromoquinoline-3-carboxylate

-

Reaction Setup: In a fume hood, suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Slowly add phosphorus oxybromide (POBr₃) (1.2 eq.) to the suspension at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the mixture to 80-90 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of solution. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure ethyl 4-bromoquinoline-3-carboxylate.[4][5]

Protocol 2: Hydrolysis to 4-Bromoquinoline-3-carboxylic Acid

-

Reaction Setup: Dissolve ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Base Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq.).

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromoquinoline-3-carboxylic acid.

Characterization Data for Ethyl 4-bromoquinoline-3-carboxylate (Reference)

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.1 (s, 1H), 8.3-8.1 (m, 2H), 7.8-7.6 (m, 2H), 4.5 (q, J = 7.1 Hz, 2H), 1.4 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 150.2, 148.9, 133.1, 131.5, 129.8, 129.2, 128.6, 125.4, 121.8, 62.3, 14.3 |

| Mass Spec (ESI-MS) | m/z: 280.0, 282.0 [M+H]⁺ |

Note: NMR data is predicted and may vary slightly from experimental values.

Medicinal Chemistry Applications

The 4-bromoquinoline-3-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has focused on the development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for anticancer therapy.

Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells. The 4-bromoquinoline-3-carboxylic acid scaffold serves as an excellent starting point for the synthesis of potent DHODH inhibitors. The bromine at the 4-position can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the enzyme's active site.

Structure-Activity Relationship (SAR) Highlights for DHODH Inhibitors:

| Position | Substituent Effect | Rationale |

| C2 | Bulky, hydrophobic groups are generally favored. | Occupies a hydrophobic pocket in the DHODH active site. |

| C3 | The carboxylic acid is often essential for activity. | Forms a key salt bridge with an arginine residue (Arg136) in the active site. |

| C4 | Aryl or heteroaryl groups introduced via cross-coupling. | Further probes the hydrophobic pocket and can form additional interactions. |

| C6/C7 | Electron-withdrawing groups (e.g., -F, -Cl) can enhance potency. | Modulates the electronic properties of the quinoline ring system. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from the 4-bromoquinoline-3-carboxylic acid scaffold) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT Assay Workflow

Antiviral Activity: A Host-Targeting Approach

The inhibition of host cell DHODH has also emerged as a promising broad-spectrum antiviral strategy.[6] Many viruses are dependent on the host cell's machinery for replication, including the supply of nucleotides. By targeting a host enzyme, the development of viral resistance is less likely. Derivatives of 4-bromoquinoline-3-carboxylic acid have shown potential as antiviral agents against a range of RNA viruses.

Mechanism of Action: Similar to the anticancer mechanism, these compounds inhibit viral replication by depleting the host cell's pyrimidine pool, thereby starving the virus of essential building blocks for its genetic material.

Antiviral Mechanism of Action

Antibacterial Activity: Leveraging a Classic Pharmacophore

The 4-quinolone-3-carboxylic acid core is the hallmark of the quinolone class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin.[8] These agents exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While many established quinolones feature a fluorine atom at the 6-position and a cyclic amine at the 7-position, the 4-bromoquinoline-3-carboxylic acid scaffold provides a platform for developing novel antibacterial agents with potentially different SAR profiles. The 4-position can be functionalized with various groups via Buchwald-Hartwig amination to introduce novel amine substituents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Key Synthetic Diversifications: Cross-Coupling Reactions

The true power of the 4-bromoquinoline-3-carboxylic acid scaffold is realized through its derivatization using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 4-position of the quinoline ring and a wide variety of aryl or heteroaryl boronic acids or esters.[10]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Bubble an inert gas (argon or nitrogen) through the mixture for 15-30 minutes.

-

Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position, which is particularly relevant for the synthesis of novel antibacterial agents.[1]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-8 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Diversification via Cross-Coupling

Conclusion

The 4-bromoquinoline-3-carboxylic acid scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of reactive handles, provides a robust framework for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent inhibitors of DHODH for anticancer and antiviral applications, along with its potential in the development of novel antibacterial agents, underscores its significance. This technical guide has provided a detailed overview of the synthesis, key diversification reactions, and major therapeutic applications of this important scaffold, with the aim of empowering researchers to leverage its full potential in the pursuit of new and effective medicines.

References

-

Das, P., Deng, X., Zhang, L., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

-

Domagala, J. M., Hanna, L. D., Heifetz, C. L., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

-

Fedorova, O. S., Kholodar, S. A., & Leneva, I. A. (2019). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. Pharmaceutical Chemistry Journal, 53(5), 416-420. [Link]

-

Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

-

Chu, D. T., Fernandes, P. B., Claiborne, A. K., et al. (1985). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis and biological evaluation of some 4-aminoquinoline derivatives as antibacterial agents. Molecules, 14(9), 3604-3613. [Link]

-

Stańczak, A., Kwapiszewski, W., Lewgowd, W., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]

-

Xiong, R., Zhang, L., Li, S., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723-739. [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-bromoquinoline-3-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Rodrigues, C., de Souza, M. V. N., & Boechat, N. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Current Bioactive Compounds, 16(7), 917-928. [Link]

-

ResearchGate. (2016). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

-

Purdue University Graduate School. (2017). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

-

RSC Publishing. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. [Link]

-

MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. preprints.org [preprints.org]

- 4. Ethyl 4-bromoquinoline-3-carboxylate [myskinrecipes.com]

- 5. actanaturae.ru [actanaturae.ru]

- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Ionization Profiling of Quinoline-3-Carboxylic Acids

Topic: pKa Values and Ionization States of Quinoline-3-Carboxylic Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The ionization behavior of quinoline-3-carboxylic acid (Q3C) and its derivatives is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and membrane permeability. As the structural scaffold for fluoroquinolone antibiotics, understanding the acid-base equilibria of Q3C is essential for optimizing pharmacokinetics. This guide provides a definitive analysis of the pKa values, zwitterionic character, and experimental methodologies for profiling these compounds.

Chemical Identity and Structural Context

It is imperative to distinguish between the aromatic quinoline-3-carboxylic acid and the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone) scaffold found in antibiotics like ciprofloxacin.

While the aromatic Q3C serves as a precursor, the "quinolone" antibiotics possess a keto-enol tautomerism and a non-aromatic pyridone ring that significantly shifts pKa values. This guide focuses on the fundamental aromatic scaffold while referencing the antibiotic class for context.

Theoretical Framework: Ionization and Zwitterions

Acid-Base Equilibria

Quinoline-3-carboxylic acid is an ampholyte containing a basic quinoline nitrogen and an acidic carboxylic acid group. Its ionization profile is characterized by two dissociation constants:

-

pKa₁ (Carboxyl Group): Protonation/deprotonation of the carboxylic acid.[10]

-

pKa₂ (Quinolinium Nitrogen): Protonation/deprotonation of the heterocyclic nitrogen.

The Zwitterionic Nature

Unlike simple carboxylic acids, Q3C exists predominantly as a zwitterion in the pH range between its two pKa values.

-

pH < pKa₁: The molecule is a Cation (COOH, NH⁺).

-

pKa₁ < pH < pKa₂: The molecule is a Zwitterion (COO⁻, NH⁺) or Neutral species.

-

pH > pKa₂: The molecule is an Anion (COO⁻, N).

Due to the electron-withdrawing nature of the pyridine ring (analogous to nicotinic acid), the carboxylic acid at position 3 is relatively acidic, while the nitrogen basicity is modulated by the fused benzene ring.

Quantitative Data Summary[7]

| Parameter | Value (Approx.) | Context |

| pKa₁ (COOH) | 2.0 – 2.5 | Strongly acidic due to heteroaryl ring electron withdrawal. |

| pKa₂ (NH⁺) | 4.90 | Typical for quinoline nitrogen (comparable to quinoline pKa ~4.94). |

| Isoelectric Point (pI) | ~3.5 | pH where net charge is zero; solubility is lowest here. |

| LogP (Neutral) | 1.7 – 1.9 | Moderate lipophilicity in uncharged state. |

> Note: For 4-oxo-quinoline derivatives (e.g., Norfloxacin), pKa values shift significantly to pKa₁ ~6.3 (COOH) and pKa₂ ~8.7 (Piperazine N).

Ionization Scheme Visualization

The following diagram illustrates the protonation states of quinoline-3-carboxylic acid across the pH scale.

Caption: Stepwise dissociation of quinoline-3-carboxylic acid from cationic to anionic forms via the zwitterionic intermediate.

Experimental Methodologies

Accurate determination of pKa values for Q3C is challenging due to its low aqueous solubility at the isoelectric point. The following protocols are field-validated for high precision.

Potentiometric Titration (Yasuda-Shedlovsky Method)

Objective: Determine thermodynamic pKa values by extrapolating from mixed-solvent systems to zero organic solvent.

Reagents:

-

0.01 M HCl and 0.01 M NaOH (standardized).

-

Solvent mixtures: Methanol/Water (20%, 30%, 40%, 50% v/v).

-

Ionic Strength Adjuster: 0.1 M KCl.

Protocol:

-

Preparation: Dissolve 10 mg of Q3C in 50 mL of the specific Methanol/Water mixture containing 0.1 M KCl.

-

Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure full protonation.

-

Titration: Titrate with 0.1 M NaOH under inert gas (N₂) purge to prevent CO₂ absorption. Record pH vs. volume added.

-

Data Processing: Calculate apparent pKa (

) for each solvent ratio using the Bjerrum method. -

Extrapolation: Plot

vs.

Spectrophotometric Determination (UV-Metric)

Objective: Determine pKa values for sparingly soluble derivatives by monitoring shifts in UV absorbance maxima (

Protocol:

-

Stock Solution: Prepare a 100 µM stock of Q3C in methanol.

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 7.0 (0.5 pH unit increments) with constant ionic strength (I=0.1 M).

-

Measurement: Dilute stock 1:100 into each buffer. Measure UV-Vis spectra (200–400 nm).

-

Analysis: Identify isosbestic points. Plot Absorbance at

vs. pH. The inflection points of the sigmoidal curve correspond to pKa values.

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

Implications for Drug Development

Solubility and Formulation

The solubility of Q3C is pH-dependent, exhibiting a "U-shaped" profile typical of zwitterions.

-

Minimum Solubility: Occurs at the isoelectric point (pH ~3.5).

-

Formulation Strategy: To ensure solution stability, formulations must be buffered significantly away from the pI (e.g., pH > 6.0 or pH < 2.0).

Permeability and LogD

The distribution coefficient (LogD) varies with pH.

-

Stomach (pH 1-2): Cationic form predominates. Permeability is limited by charge, but solubility is high.

-

Intestine (pH 6-7): Anionic form predominates. While anions generally have lower passive permeability than neutrals, the lipophilic aromatic ring of Q3C facilitates membrane interaction.

-

Zwitterionic Window: At pH 3-4, the net neutral zwitterion may exhibit unique permeability characteristics via paracellular pathways or specific transporters.

References

-

Sigma-Aldrich. 3-Quinolinecarboxylic acid Product Specification and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from

-

Williams, R. pKa Data Compiled by R. Williams: pKa Values of Quinoline and Carboxylic Acids. Organic Chemistry Data. Retrieved from

-

ChemScene. Quinoline-3-carboxylic acid MSDS and Chemical Properties. Retrieved from

-

Barbosa, J., et al. Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis. Analytica Chimica Acta (2002).[3][8] (Contextual reference for derivative methods). Retrieved from

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. ijipls.co.in [ijipls.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Antibiotics pollutants in agricultural soil: Kinetic, sorption, and thermodynamic of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7.3 The Acidity Constant – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

Technical Guide: Sourcing and Synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic Acid

Part 1: Executive Summary & Market Reality

4-Bromo-8-chloroquinoline-3-carboxylic acid is a highly specialized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and antibacterial agents.

Market Status: Unlike common reagents, this specific acid is not a standard catalog item for immediate shipment from major distributors (e.g., Sigma-Aldrich, Enamine). It is classified as a "Make-on-Demand" or "Custom Synthesis" product.

Strategic Recommendation: For researchers requiring <100g, the most time-efficient and cost-effective strategy is not to source the final acid directly, but to acquire the commercially available precursor Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS 73987-37-8) and perform a two-step functional group interconversion (FGI).

Part 2: Chemical Profile & Supply Chain Landscape

Target Compound Identity

| Parameter | Details |

| Target Name | 4-Bromo-8-chloroquinoline-3-carboxylic acid |

| Core Scaffold | Quinoline-3-carboxylic acid |

| Key Functionality | C4-Bromo (Electrophile), C8-Chloro (Lipophilic/Metabolic blocker), C3-Acid (Linker) |

| Availability | Low / Custom Synthesis Only |

The Commercial Precursor (The "Smart" Buy)

The ethyl ester derivative with a 4-hydroxyl group is the industry-standard starting material. It is stable, widely stocked, and significantly cheaper.

| Parameter | Details |

| Precursor Name | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate |

| CAS Number | 73987-37-8 |

| Molecular Weight | 251.67 g/mol |

| Typical Purity | ≥ 95% |

| Stock Status | Available (Global Warehouses) |

Supplier & Pricing Analysis (Precursor: CAS 73987-37-8)

Prices are estimated based on Q1 2026 spot checks and may vary by region.

| Supplier Tier | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time |

| Global Distributors | BLD Pharm, Combi-Blocks | 1 g | $40 - $60 | 1-3 Days |

| Bulk/Wholesale | CymitQuimica, Guidechem | 25 g | $180 - $250 | 5-10 Days |

| Aggregators | MolPort, eMolecules | 5 g | $100 - $140 | 1-2 Weeks |

Procurement Note: Always verify the CAS 73987-37-8 when ordering. Do not confuse with the 6-chloro isomer (CAS 25771-89-5).

Part 3: Technical Core – Synthesis & Protocols

To obtain the target acid from the commercial precursor, a validated two-step protocol is required. The 4-hydroxyl group is converted to a 4-bromo group using phosphorus oxybromide (POBr₃), followed by ester hydrolysis.

Validated Synthesis Workflow (DOT Diagram)

Caption: Two-step synthesis route from commercial precursor to target acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-8-chloroquinoline-3-carboxylate[1][2]

-

Rationale: Direct bromination of the acid is difficult due to solubility and decarboxylation risks. Brominating the ester is the standard industry practice.

-

Reagents: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq), Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene (anhydrous).

-

Protocol:

-

Suspend the starting material (CAS 73987-37-8) in anhydrous toluene under inert atmosphere (N₂ or Ar).

-

Add POBr₃ portion-wise at room temperature (Exothermic reaction: handle with care).

-

Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Cool to 0°C. Quench carefully by pouring onto crushed ice/NaHCO₃ mixture (Warning: POBr₃ reacts violently with water). Extract with Ethyl Acetate (3x).

-

Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

-

Expected Product: Ethyl 4-bromo-8-chloroquinoline-3-carboxylate (CAS 927800-77-9).[3][4]

-

Step 2: Hydrolysis to 4-Bromo-8-chloroquinoline-3-carboxylic acid

-

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for sensitive substrates to prevent nucleophilic displacement of the 4-Bromo group.

-

Reagents: Intermediate Ester (1.0 eq), LiOH·H₂O (2.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH·H₂O and stir at room temperature for 4–16 hours.

-

Monitor consumption of ester by TLC.

-

Workup: Carefully acidify the reaction mixture to pH ~3-4 using 1N HCl. The product often precipitates as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Validation: Verify structure via ¹H NMR (DMSO-d₆) and LCMS.

-

Part 4: Procurement Strategy Decision Tree

Researchers should follow this logic to optimize budget and timeline.

Caption: Decision matrix for sourcing based on scale and resource availability.

References

-

ChemicalBook. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS 73987-37-8) Supplier Data. Retrieved from .

-

GuideChem. 4-Bromo-8-chloroquinoline-3-carboxylic acid ethyl ester (CAS 927800-77-9) Record. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 735364 (8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Analogous Chemistry). Retrieved from .[5]

-

CymitQuimica. Catalog Entry for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. Retrieved from .

-

Fisher Scientific. Safety Data Sheet (SDS) for Bromo-chloroquinoline derivatives. Retrieved from .

Sources

- 1. 4-Bromopyridine-3-carboxaldehyde | 154105-64-3 [chemicalbook.com]

- 2. 4-BROMO-3-PICOLINE HCL | 40899-37-4 [chemicalbook.com]

- 3. shirdisteelgoa.com [shirdisteelgoa.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid from 2-amino-3-chlorobenzoic acid

Application Note: Synthesis and Optimization of 4-Bromo-8-chloroquinoline-3-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 4-haloquinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and anti-infective agents.

This application note details the robust, four-step synthesis of 4-bromo-8-chloroquinoline-3-carboxylic acid starting from 2-amino-3-chlorobenzoic acid . While one could theoretically start from 2-chloroaniline, utilizing the anthranilic acid derivative (2-amino-3-chlorobenzoic acid) offers distinct strategic advantages [2]. It is a stable, crystalline solid with lower toxicity, and its carboxyl group acts as a traceless directing group. During the high-temperature Gould-Jacobs cyclization, the thermal extrusion of CO₂ (in situ decarboxylation) ensures exclusive regioselectivity, locking the cyclization to form the 8-chloroquinoline architecture without the risk of forming regioisomeric mixtures [1].

Mechanistic Causality in Synthesis

To ensure a self-validating and reproducible workflow, it is critical to understand the physicochemical causality behind the chosen reagents and conditions:

-

Condensation (Step 1): The nucleophilic addition-elimination of the aniline amine onto diethyl ethoxymethylenemalonate (EMME) is performed neat. Operating without a solvent at 110 °C drives the equilibrium forward by allowing the continuous evaporative removal of the ethanol byproduct.

-

Decarboxylative Cyclization (Step 2): Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because it provides exceptional thermal stability up to 400 °C. The 250 °C reaction temperature provides the immense activation energy required to overcome the steric hindrance of the ortho-chloro group, driving both the loss of CO₂ and the electrophilic aromatic substitution required to close the 4-hydroxyquinoline ring.

-

Bromination (Step 3): Phosphorus oxybromide (POBr₃) is selected over PBr₃ to convert the tautomeric 4-quinolone to the 4-bromoquinoline. The addition of catalytic DMF is a critical expert intervention; it generates a highly electrophilic bromo-Vilsmeier-Haack intermediate that rapidly activates the C4-oxygen, facilitating nucleophilic displacement by bromide ions and preventing the formation of unreactive poly-phosphorus adducts [3].

-

Ester Hydrolysis (Step 4): Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent provides mild saponification conditions. This is strictly required to prevent the nucleophilic aromatic substitution (SₙAr) of the highly activated 4-bromo or 8-chloro substituents, which would inevitably occur if harsher bases (like NaOH at reflux) were deployed.

Workflow Visualization

Figure 1: Synthetic workflow from 2-amino-3-chlorobenzoic acid to the target quinoline scaffold.

Quantitative Reaction Parameters & Analytical Checkpoints

To maintain a self-validating system, verify the completion of each step using the quantitative markers provided in the table below.

| Step | Reaction Type | Reagents & Conditions | Target Yield | Key Analytical Marker (LC-MS / NMR) |

| 1 | Condensation | EMME (1.1 eq), 110 °C, 2 h | 85–90% | m/z [M+H]⁺ 342.1; Loss of Ar-NH₂ protons (~6.5 ppm) |

| 2 | Decarboxylative Cyclization | Dowtherm A (10 vol), 250 °C, 1 h | 65–75% | m/z [M+H]⁺ 252.0; Appearance of quinolone C2-H (~8.6 ppm) |

| 3 | Bromination | POBr₃ (2.5 eq), DMF (0.1 eq), 100 °C, 3 h | 70–80% | m/z [M+H]⁺ 313.9/315.9 (Classic 1:1 Br isotope pattern) |

| 4 | Ester Hydrolysis | LiOH (3.0 eq), THF/H₂O, RT, 4 h | >90% | m/z [M-H]⁻ 283.9; Disappearance of ethyl ester signals |

Experimental Protocols

Step 1: Preparation of Diethyl (((2-carboxy-3-chlorophenyl)amino)methylene)malonate

-

Charge a dry 250 mL round-bottom flask with 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (13.8 g, 64.1 mmol, 1.1 eq).

-

Equip the flask with a short-path distillation head to allow the escape of ethanol.

-

Heat the neat mixture to 110 °C under a nitrogen atmosphere. The solid will melt into a homogeneous liquid. Stir for 2 hours.

-

Cool the mixture to 50 °C and add 50 mL of diisopropyl ether. Triturate until a crystalline solid forms.

-

Filter the solid, wash with cold hexanes, and dry under vacuum to afford Intermediate 1.

Step 2: Preparation of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

-

In a 500 mL three-neck flask equipped with a reflux condenser and a Dean-Stark trap, heat 100 mL of Dowtherm A to 250 °C.

-

Carefully add Intermediate 1 (15.0 g) portion-wise over 15 minutes to the hot solvent. Caution: Rapid evolution of CO₂ gas and ethanol vapor will occur.

-

Maintain the temperature at 250 °C for 1 hour. The reaction mixture will darken significantly.

-

Remove the heat source and allow the mixture to cool to 70 °C.

-

Slowly pour the mixture into 300 mL of vigorously stirred hexanes. The product will precipitate as a tan solid.

-

Filter the precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry under high vacuum to yield Intermediate 2 [4].

Step 3: Preparation of Ethyl 4-bromo-8-chloroquinoline-3-carboxylate

-

Suspend Intermediate 2 (8.0 g, 31.8 mmol, 1.0 eq) in 40 mL of anhydrous toluene in a dry flask.

-

Add POBr₃ (22.8 g, 79.5 mmol, 2.5 eq) followed by anhydrous DMF (0.25 mL, 0.1 eq).

-

Heat the reaction mixture to 100 °C for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the Vilsmeier-driven halogenation proceeds.

-

Cool the mixture to 0 °C. Carefully quench by dropwise addition of the mixture into 200 g of crushed ice.

-

Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃.

-

Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short silica plug (DCM/Hexanes) if necessary to afford Intermediate 3.

Step 4: Preparation of 4-Bromo-8-chloroquinoline-3-carboxylic acid

-

Dissolve Intermediate 3 (7.5 g, 23.8 mmol) in 60 mL of a 3:1 mixture of THF and deionized water.

-

Add LiOH·H₂O (3.0 g, 71.4 mmol, 3.0 eq) in one portion.

-

Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 hours. Monitor via LC-MS to ensure complete consumption of the ester without degradation of the halogen substituents.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous phase to 0 °C and slowly acidify with 1M HCl until the pH reaches 2–3. A dense white/pale-yellow precipitate will form.

-

Collect the target API scaffold by vacuum filtration, wash with ice-cold water (2 × 20 mL), and dry to constant weight in a vacuum oven at 50 °C.

References

Gould-Jacobs reaction protocol for 8-chloroquinoline derivatives

Application Note: Advanced Gould-Jacobs Protocol for the Synthesis of 8-Chloroquinoline Derivatives

Introduction & Mechanistic Rationale

The Gould-Jacobs reaction is a premier synthetic pathway for constructing 4-hydroxyquinoline and 4-quinolone architectures, which are privileged scaffolds in antimalarial, antibacterial, and anticancer drug discovery[1]. Synthesizing 8-chloroquinoline derivatives requires the strategic use of 2-chloroaniline as the starting material.

Regioselectivity & Causality: In classical Gould-Jacobs cyclizations of meta-substituted anilines, mixtures of regioisomers often form due to cyclization occurring at either available ortho position[2]. However, utilizing 2-chloroaniline inherently programs the regioselectivity of the reaction. The ortho-chloro group sterically and electronically blocks one of the ortho positions on the aniline ring. Consequently, the high-energy 6π-electrocyclization is forced to proceed exclusively at the unsubstituted ortho position (C6 of the original aniline), yielding the pure 8-chloroquinoline derivative[2]. Furthermore, the final 8-chloro-4-hydroxyquinoline product exists in a tautomeric equilibrium with its 4-quinolone form, heavily favoring the 4-oxo-1,4-dihydroquinoline state in polar environments[3].

Reaction Pathway & Workflow

The protocol operates through a self-validating four-step cascade: Condensation, Thermal Cyclization, Saponification, and Decarboxylation[4].

Figure 1: Stepwise Gould-Jacobs mechanistic pathway for 8-chloro-4-hydroxyquinoline synthesis.

Experimental Design & Optimization Data

The most critical and failure-prone step is the thermal cyclization. The high activation energy required for the benzannulation typically demands temperatures exceeding 250 °C[1]. Prolonged exposure to such extreme heat in conventional setups often triggers premature decarboxylation and extensive tar formation[5]. Transitioning to a microwave-assisted protocol dramatically enhances the yield and purity profile[6].

| Cyclization Method | Reagents / Solvent | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |

| Conventional Heating | Diphenyl ether | 250 | 45-60 min | 55-65% | ~85% (Tar impurities) |

| Microwave-Assisted | Diphenyl ether | 250 | 7-10 min | 82-88% | >95% |

| Eaton's Reagent | Neat (Eaton's) | 80-100 | 2-4 hrs | 70-80% | >90% |

Table 1: Optimization of cyclization conditions for 8-chloroquinoline intermediates.

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Condensation

-

Objective: Synthesize diethyl 2-(((2-chlorophenyl)amino)methylene)malonate.

-

Causality: Nucleophilic attack of the 2-chloroaniline amine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) displaces an ethoxy group. Heating drives off the ethanol byproduct, shifting the equilibrium entirely to the right[1][4].

-

Equip a 100 mL round-bottom flask with a short-path distillation head.

-

Combine 2-chloroaniline (1.0 eq, 10 mmol) and DEEM (1.1 eq, 11 mmol).

-

Heat the neat mixture to 120-130 °C using an oil bath for 1.5 to 2 hours[1].

-

In-Process Control (IPC): Observe the distillation head. The continuous condensation and collection of ethanol (b.p. 78 °C) physically validates the reaction's progress.

-

Validation: Once ethanol evolution ceases, analyze via TLC (Hexane:EtOAc 8:2). The disappearance of the aniline spot confirms completion. Remove residual ethanol under reduced pressure to yield a viscous oil or low-melting solid.

Phase 2: Microwave-Assisted Thermal Cyclization

-

Objective: Form ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Causality: Microwave irradiation directly couples with the molecular dipoles of the intermediate, providing instantaneous, homogeneous heating. This rapid energy transfer overcomes the 6π-electrocyclization barrier in minutes, preventing the degradation pathways associated with prolonged convective heating[5][6].

-

Transfer the crude anilidomethylenemalonate intermediate (approx. 10 mmol) into a 20 mL microwave-safe vial.

-

Add diphenyl ether (10 mL) as an inert, high-boiling heat sink. Seal the vial with a crimp cap[1].

-

Irradiate in a dedicated microwave reactor at 250 °C for 7-10 minutes[6].

-

Cool the vial rapidly to room temperature using compressed air cooling.

-

Validation: Pour the reaction mixture into 50 mL of ice-cold hexanes. The drastic polarity shift forces the quinoline product to crash out as a precipitate. Filter and wash thoroughly with hexanes to remove all diphenyl ether.

Phase 3: Saponification

-

Objective: Hydrolyze the ester to 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Causality: The highly stable conjugated ester requires strong basic conditions to undergo nucleophilic acyl substitution[1].

-

Suspend the isolated ester in 30 mL of 10% (w/v) aqueous NaOH.

-

Reflux the mixture at 100 °C for 2 hours until the suspension turns into a clear solution (indicating the formation of the water-soluble sodium carboxylate salt)[1].

-

Cool the solution to 0 °C in an ice bath.

-

Validation: Slowly acidify with concentrated HCl dropwise until the pH reaches 2-3. The sudden protonation neutralizes the salt, causing the immediate, dense precipitation of the carboxylic acid[1]. Filter and dry under vacuum.

Phase 4: Decarboxylation

-

Objective: Yield the final 8-chloro-4-hydroxyquinoline.

-

Causality: Thermal extrusion of CO₂ is facilitated by the electron-withdrawing nature of the adjacent quinolone core.

-

Suspend the carboxylic acid in 10 mL of diphenyl ether in a round-bottom flask equipped with a reflux condenser.

-

IPC: The reaction is accompanied by vigorous bubbling (CO₂ gas evolution). The cessation of bubbling serves as a macroscopic visual cue that decarboxylation is complete.

-

Cool to room temperature, precipitate the final product with hexanes, filter, and recrystallize from ethanol to achieve >98% purity.

References

1.4, wikipedia.org 2. 1, benchchem.com 3.2, nih.gov 4.6, mdpi.com 5.3, rsc.org 6.5, benchchem.com

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Suzuki-Miyaura coupling conditions for 4-bromoquinoline derivatives

Application Note: Suzuki-Miyaura Coupling of 4-Bromoquinoline Derivatives

Abstract

The functionalization of the quinoline scaffold at the C4 position is a critical transformation in the synthesis of antimalarial, anticancer, and antibacterial agents. While 4-bromoquinoline is highly reactive toward oxidative addition due to the electron-deficient nature of the pyridine ring, it presents unique challenges: catalyst poisoning via N-coordination and steric hindrance from the peri-hydrogen at C5. This guide provides optimized protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insights & Challenges

To master this reaction, one must understand the specific behavior of the 4-bromoquinoline substrate within the catalytic cycle.

The "Peri-Effect" and N-Poisoning

Unlike 3-bromoquinoline, the 4-isomer is sterically encumbered by the hydrogen atom at the C5 position (the "peri-position"). This steric clash can retard the reductive elimination step, leading to side reactions. Furthermore, the quinoline nitrogen (N1) is a competent ligand that can displace phosphines, forming inactive Palladium-Nitrogen complexes (catalyst poisoning).

Key Success Factors:

-

Ligand Bulk: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically preclude N-coordination and force reductive elimination.

-

Base Selection: 4-bromoquinoline is prone to hydrolysis (forming 4-quinolone) under harsh basic conditions. Mild bases or anhydrous conditions are preferred for sensitive substrates.

Visualizing the Pathway

The diagram below illustrates the standard catalytic cycle versus the "Off-Cycle" trap caused by N-coordination.

Caption: Figure 1. The catalytic cycle highlighting the competitive N-coordination trap (Red) which is mitigated by bulky ligands.

Optimization Strategy: The "Art" of the Reaction

Before proceeding to the protocols, use this decision matrix to select the best conditions for your specific coupling partner.

Caption: Figure 2. Decision tree for selecting the optimal experimental protocol based on coupling partner characteristics.

Standardized Protocols

Protocol A: General Purpose (Robust)

Best for: Simple aryl boronic acids, initial screening.

Reagents:

-

4-Bromoquinoline (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)

-

Base: 2M Na2CO3 (aq) (2.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Charge a reaction vial with 4-bromoquinoline (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2·DCM (25 mg, 0.03 mmol).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane (8 mL) and 2M Na2CO3 (2 mL).

-

Heat to 90°C for 4–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4 and concentrate.

Why it works: The bidentate dppf ligand has a large bite angle, which helps stabilize the Pd complex against N-poisoning better than PPh3, while being cheaper than Buchwald ligands.

Protocol B: High-Performance (Sterically Demanding)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.

Reagents:

-

4-Bromoquinoline (1.0 equiv)

-

Boronic acid/ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%) (Alternatively: Pd(OAc)2 + XPhos)

-

Base: K3PO4 (0.5 M in water) (2.0 equiv)

-

Solvent: THF or Toluene (0.1 M)

Procedure:

-

Charge vial with substrate, boronic partner, and XPhos Pd G3 precatalyst.

-

Evacuate/backfill with Argon.

-

Add THF (degassed) and aqueous K3PO4.

-

Heat to 60–80°C . (Note: This system is active enough to often run at lower temperatures, reducing side reactions).

-

Monitor via LCMS.

Why it works: XPhos is a bulky biaryl phosphine. Its size prevents the quinoline nitrogen from binding to the Pd center. The "G3" precatalyst ensures a defined source of active Pd(0) without the induction period associated with Pd(OAc)2 reduction.

Troubleshooting & Optimization Data

Common Failure Modes:

| Issue | Observation (LCMS/TLC) | Root Cause | Solution |

| No Reaction | Starting material (SM) intact | Catalyst poisoning (N-binding) | Switch to Protocol B (XPhos/SPhos). Increase temp to 100°C. |

| Protodehalogenation | Mass = SM minus Br, plus H | Hydride transfer from solvent | Switch to Toluene (non-protic). Use anhydrous conditions. |

| Hydrolysis | Mass = SM minus Br, plus OH (Quinolone) | Hydroxide attack at C4 | Use weaker base (K2CO3) or anhydrous base (Cs2CO3). |

| Homocoupling | Dimer of Boronic Acid | Oxidative coupling | Degas solvents thoroughly (O2 promotes this). Add boronic acid slowly.[2] |

Comparative Ligand Performance (Representative Data): Reaction: 4-Bromoquinoline + 2-Methylphenylboronic acid (Steric challenge)

| Ligand | Yield (%) | Notes |

| PPh3 | < 20% | Stalled conversion; catalyst poisoning. |

| dppf | 65% | Good, but slow. |

| XPhos | 92% | Excellent conversion; fast kinetics. |

| SPhos | 88% | Very good; alternative to XPhos. |

Safety & Handling

-

4-Bromoquinoline: Irritant. Avoid inhalation.

-

Palladium Catalysts: Pd-G3 precatalysts can be sensitive to heat in solid form; store in the fridge.

-

Residual Metals: Quinolines avidly bind Pd. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or activated carbon) during workup to meet purity standards.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Link

Sources

Application Notes & Protocols for the Esterification of Quinoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-3-Carboxylic Acid Esters

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Quinoline-3-carboxylic acid, in particular, is a key intermediate in the synthesis of many pharmacologically active compounds. The esterification of its carboxylic acid group is a crucial transformation, as it allows for the modulation of key physicochemical properties such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact the bioavailability and efficacy of potential drug candidates.

This comprehensive guide provides an in-depth exploration of various methodologies for the esterification of the carboxylic group of quinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and discuss the nuances of experimental choices, empowering researchers to select and optimize the most suitable strategy for their specific synthetic goals.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[3][4]

Causality of Experimental Choices:

A primary consideration when applying the Fischer-Speier method to quinoline-3-carboxylic acid is the basicity of the quinoline nitrogen. The nitrogen atom can be protonated by the strong acid catalyst, which can potentially reduce the reactivity of the carboxylic acid and lead to lower yields.[5] To overcome this, a larger excess of the alcohol and a sufficient amount of the acid catalyst are typically employed to ensure the protonation of the carbonyl oxygen, which is the key step in activating the carboxylic acid for nucleophilic attack by the alcohol.[2][3]

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Quinoline-3-carboxylic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-3-carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., 20-50 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution while stirring. Alternatively, bubble dry HCl gas through the solution for a few minutes.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[7][8]

Causality of Experimental Choices:

The neutral reaction conditions of the Steglich esterification prevent the undesired protonation of the quinoline nitrogen. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of N-acylurea, a common side product in carbodiimide-mediated couplings.[7] The choice of carbodiimide can influence the ease of purification; the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can be easily removed by filtration, whereas the byproduct from EDC is water-soluble.[1]

Reaction Mechanism: Steglich Esterification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

Application Notes & Protocols for the Synthesis of Amide Derivatives from 4-Bromo-8-chloroquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Quinoline-3-Carboxamides in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-3-carboxamide moiety is a key pharmacophore found in molecules targeting critical cellular pathways.[1][3] Derivatives of this class have been investigated as potent inhibitors of enzymes like ATM kinase, a crucial mediator in the DNA damage response (DDR) pathway, making them promising candidates for sensitizing cancer cells to radiation and chemotherapy.[4][5]

This guide provides a detailed technical overview and field-proven protocols for the synthesis of novel amide derivatives starting from 4-Bromo-8-chloroquinoline-3-carboxylic acid. We will explore two primary, robust synthetic routes: the formation of an intermediate acyl chloride and the direct amide coupling using carbodiimide-based reagents. The causality behind experimental choices, troubleshooting, and characterization will be explained to equip researchers in drug development with a comprehensive and practical framework.

Foundational Synthetic Strategy: Overcoming the Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is deceptively challenging. The primary obstacle is a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid.[6] This forms a highly unreactive ammonium carboxylate salt, which requires high temperatures (often >160 °C) to dehydrate and form the amide, conditions that are incompatible with many functionalized molecules.[6][7]

Therefore, the most common and effective strategy is to activate the carboxylic acid.[8][9] This process involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This can be achieved through several methods, which we will detail in the subsequent protocols.

Caption: General workflow for amide synthesis.

Protocol 1: Acyl Chloride-Mediated Amide Synthesis

This method is a classic, highly effective approach that proceeds through a highly reactive acyl chloride intermediate.[10][11] The use of thionyl chloride (SOCl₂) or oxalyl chloride is common.[12][13] This protocol is particularly useful for less reactive amines but requires care due to the harshness and moisture sensitivity of the reagents.

Causality: Thionyl chloride converts the carboxylic acid into an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product. The resulting acyl chloride is a powerful electrophile that reacts readily with amines. A tertiary amine base (e.g., triethylamine or DIPEA) is added in the second step to neutralize the HCl generated during the amidation reaction, preventing the protonation and deactivation of the nucleophilic amine.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| 4-Bromo-8-chloroquinoline-3-carboxylic acid | Starting Material | BenchChem |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activating Agent | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) or Toluene | Reaction Solvent | Fisher Scientific |

| Desired Primary/Secondary Amine (R₁R₂NH) | Nucleophile | Combi-Blocks |

| Triethylamine (Et₃N) or DIPEA | Acid Scavenger (Base) | Acros Organics |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Work-up | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | VWR |